Methyl 2-benzyl-3-cyanopropanoate is an organic compound characterized by its molecular formula . This compound features a unique structure that includes a benzyl group, a cyano group, and a propanoate moiety. It is primarily utilized in scientific research and various industrial applications due to its distinct chemical properties. The compound is recognized for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
The versatility of this compound in organic synthesis makes it valuable for creating more complex molecules .
Methyl 2-benzyl-3-cyanopropanoate exhibits a range of biological activities, making it significant in medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting enzymes and receptors involved in various diseases. Research indicates that compounds containing similar structural motifs can exhibit anti-cancer properties and neuroprotective effects. The exact mechanisms of action depend on the specific biological targets engaged by the compound .
The synthesis of methyl 2-benzyl-3-cyanopropanoate typically involves the following steps:
This synthetic route is efficient and allows for modifications to create various derivatives with tailored properties .
Methyl 2-benzyl-3-cyanopropanoate finds applications across multiple fields:
Research into the interaction of methyl 2-benzyl-3-cyanopropanoate with biological systems has revealed its potential to modulate various pathways. Interaction studies often focus on its binding affinity with specific enzymes or receptors, which can inform drug design processes. Such studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity or reduce side effects.
Several compounds share structural similarities with methyl 2-benzyl-3-cyanopropanoate, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-cyano-3-phenylpropanoate | Lacks the benzyl group | Less steric hindrance; different reactivity profile |
| Methyl 2-benzyl-3-phenylpropanoate | Lacks the cyano group | Different biological activity; primarily an ester |
| Methyl 2-amino-2-benzyl-3-phenylpropanoate | Contains an amino group instead of cyano | Potentially different pharmacological effects |
Methyl 2-benzyl-3-cyanopropanoate is unique due to its combination of both benzyl and cyano groups, which contribute to its distinct reactivity and potential applications compared to these similar compounds.
Methyl 2-benzyl-3-cyanopropanoate (C₁₂H₁₃NO₂) is an α,β-disubstituted ester with a molecular weight of 203.24 g/mol. Its IUPAC name, methyl 2-benzyl-3-cyanopropanoate, reflects the substitution pattern: a benzyl group (-CH₂C₆H₅) at the second carbon and a cyano group (-CN) at the third carbon of the propanoate chain (Figure 1). The compound’s structure is represented by the SMILES notation COC(=O)C(CC1=CC=CC=C1)C#N, which encodes the methyl ester, benzyl, and cyano functionalities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Average Mass | 203.24 g/mol | |
| Monoisotopic Mass | 203.0946 g/mol | |
| CAS Registry Number | 170304-80-0 | |
| SMILES | COC(=O)C(CC1=CC=CC=C1)C#N |
The compound’s stereochemistry remains underexplored, as no defined stereocenters are reported in available literature. Its physical state is described as a solid, though melting and boiling points are not widely documented in public databases.
The synthesis of cyano-functionalized esters like methyl 2-benzyl-3-cyanopropanoate traces back to mid-20th-century advancements in alkylation and esterification techniques. Early methods for analogous compounds, such as ethyl 2-cyanopropanoate, involved the alkylation of cyanoacetate salts with alkyl halides under basic conditions. For example, ethyl 2-cyanoacetate reacts with iodomethane in tetrahydrofuran (THF) using sodium hydride as a base, yielding ethyl 2-cyanopropanoate in 83% yield.
Applying this methodology, the benzyl variant likely originates from the alkylation of methyl cyanoacetate with benzyl bromide or chloride. While specific synthetic protocols for methyl 2-benzyl-3-cyanopropanoate are not explicitly detailed in the literature, its structural analogs suggest a two-step process:
This approach aligns with the synthesis of ethyl 2-cyanopropanoate and underscores the compound’s role as a flexible building block in constructing complex molecules.
In modern organic chemistry, methyl 2-benzyl-3-cyanopropanoate serves as a precursor in catalytic asymmetric reactions and heterocyclic synthesis. Recent studies highlight the utility of cyanoacetate derivatives in iridium-catalyzed double allylic alkylation (AAA) reactions, which enable the stereoselective formation of quaternary carbon centers. For instance, bisnucleophilic cyanoacetates undergo successive reactions with π-allyl-iridium intermediates to yield pseudo-C₂-symmetrical products with high enantiomeric excess. While methyl 2-benzyl-3-cyanopropanoate has not been directly tested in these systems, its structural similarity to validated substrates suggests potential applicability.
Additionally, the compound’s cyano and ester groups make it a candidate for Michael additions and cyclocondensation reactions, which are pivotal in synthesizing pyridine, pyrimidine, and other nitrogen-containing heterocycles. These motifs are prevalent in pharmaceuticals and agrochemicals, positioning methyl 2-benzyl-3-cyanopropanoate as a strategic intermediate in drug discovery pipelines.